

5-Fluorosalicylaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

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Abstract

5-Fluorosalicylaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of chemical compounds. Its strategic functionalization, featuring a hydroxyl group, an aldehyde, and a fluorine atom, makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of **5-Fluorosalicylaldehyde**, covering its chemical and physical properties, established synthesis protocols, and its applications in the development of novel bioactive molecules and functional materials.

Chemical and Physical Properties

5-Fluorosalicylaldehyde, also known as 5-fluoro-2-hydroxybenzaldehyde, is a crystalline solid at room temperature.^{[1][2][3]} Its key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	347-54-6[4][5]
PubChem CID	2737328[4]
Molecular Formula	C ₇ H ₅ FO ₂ [4][5]
Molecular Weight	140.11 g/mol [4][5]
IUPAC Name	5-fluoro-2-hydroxybenzaldehyde[4]
SMILES	<chem>C1=CC(=C(C=C1F)C=O)O</chem> [4]
InChI Key	FDUBQNUDZOGOFE-UHFFFAOYSA-N[4]

Table 2: Physical and Spectroscopic Data

Property	Value
Appearance	White to off-white crystalline powder[1][6]
Melting Point	82-86 °C[1][6]
Boiling Point	56 °C at 1 mmHg[1][6]
¹ H-NMR (DMSO-d ₆ , 600 MHz)	δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H)
¹³ C-NMR (DMSO-d ₆ , 151 MHz)	δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63

History of Discovery and Synthesis

While the precise date and original publication detailing the first synthesis of **5-Fluorosalicylaldehyde** are not readily available in prominent historical chemical literature databases, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the quest for novel materials and therapeutic agents.

The synthesis of **5-Fluorosalicylaldehyde** can be achieved through several established organic reactions, most notably the formylation of 4-fluorophenol. The Duff reaction and the

Reimer-Tiemann reaction are two classical methods employed for the ortho-formylation of phenols and are applicable to the synthesis of this compound.

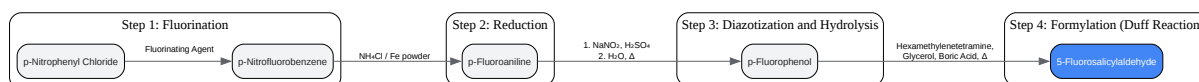
Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of **5-Fluorosalicylaldehyde** are crucial for researchers. Below are protocols derived from patented literature and established synthetic transformations.

Multi-Step Synthesis from p-Nitrophenyl Chloride

A patented method describes a four-step synthesis of **5-Fluorosalicylaldehyde** with a total yield of approximately 23.5%.^[1] This process involves the initial preparation of p-fluorophenol, which is then formylated.

Experimental Workflow:



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Caption: Multi-step synthesis of **5-Fluorosalicylaldehyde**.

Protocol:

- Step 1 & 2: Preparation of p-Fluoroaniline: The initial steps involve the fluorination of p-Nitrophenyl chloride to yield p-nitrofluorobenzene, followed by reduction using ammonium chloride and iron powder to produce p-fluoroaniline.^[1]
- Step 3: Preparation of p-Fluorophenol: p-Fluoroaniline (12.2 g, 0.11 mol) is added to a mixture of water (100 ml) and sulfuric acid (7 ml) in a three-necked flask, cooled to 0-5 °C in an ice-water bath to form a white suspension.^[1] An aqueous solution of sodium nitrite (8.7 g, 0.11 mol in 25 ml of water) is then added dropwise, maintaining the temperature between 6-

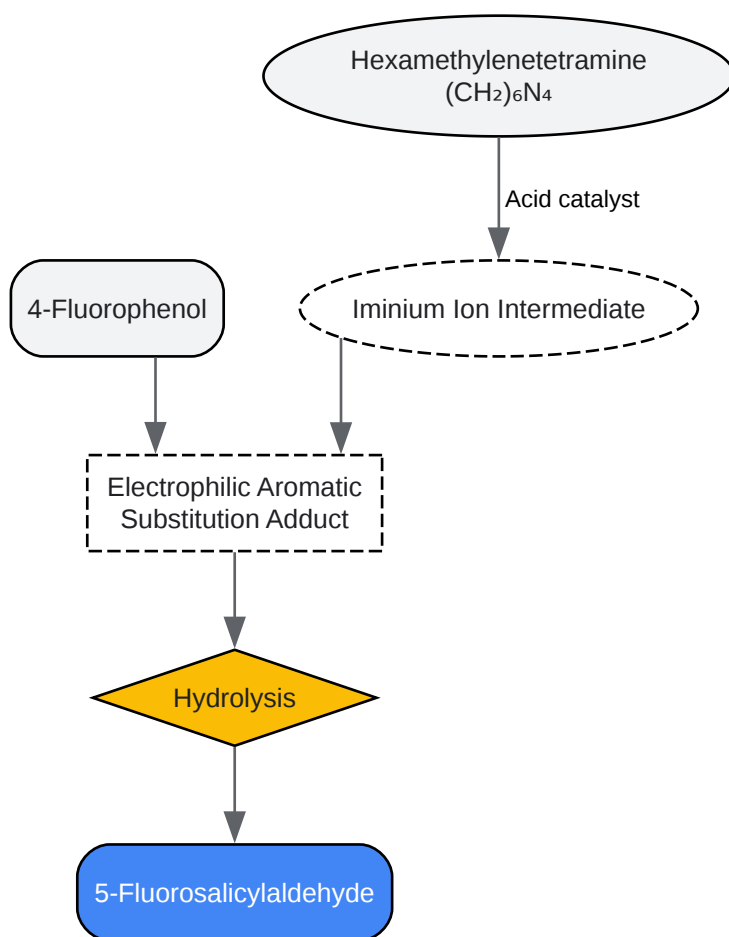
9 °C for 1 hour to form the diazonium salt solution.^[1] This solution is slowly added to a heated mixture of sulfuric acid (37 ml) and water (34 ml) at 150 °C. The p-fluorophenol product is co-distilled with steam.^[1]

- Step 4: Formylation to **5-Fluorosalicylaldehyde** (Improved Duff Reaction): The crude p-fluorophenol is heated, and paraformaldehyde (2.55 g, 0.085 mol) is added, with the temperature raised to 130-140 °C for 3 hours.^[1] After cooling to 105 °C, a mixture of water (100 ml) and sulfuric acid (16 ml) is added, and the mixture is refluxed for 30 minutes.^[1] The product is isolated by steam distillation and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is evaporated. Recrystallization from ethyl acetate yields **5-fluorosalicylaldehyde** as a white needle-like solid (6.53 g, 55% yield).^[1]

Synthesis via Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent for phenols.

General Reaction Mechanism:



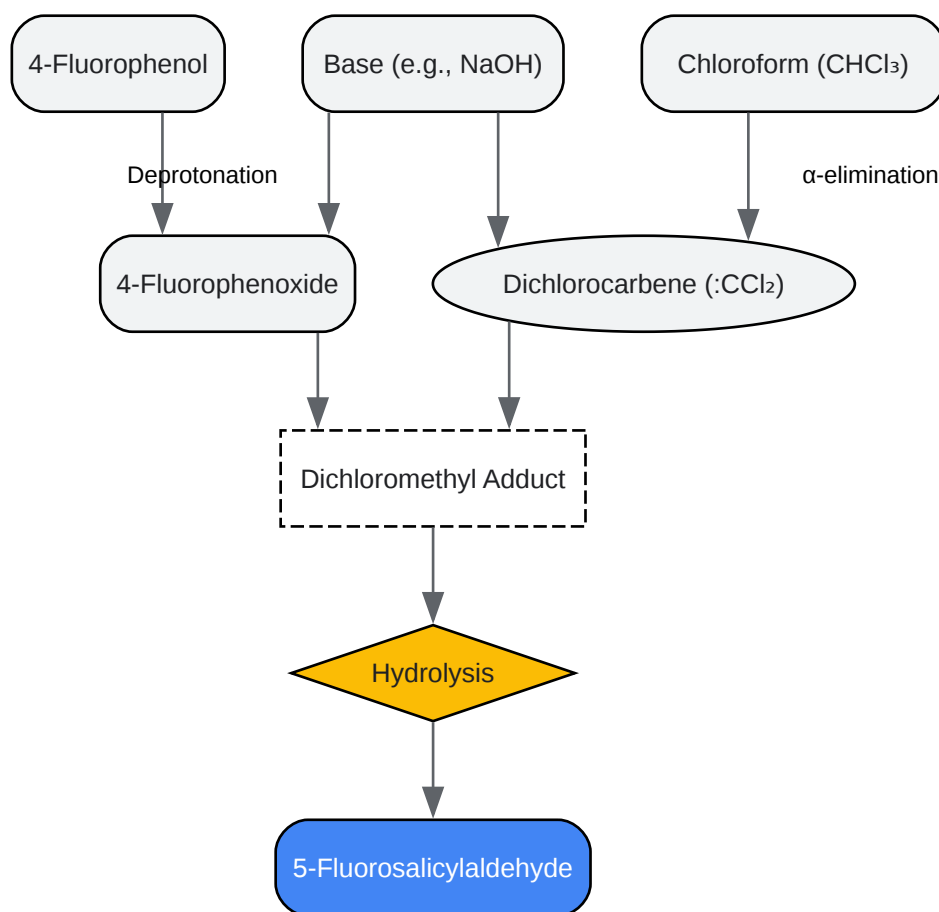
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Caption: General mechanism of the Duff reaction.

Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which employs chloroform in a basic solution.

General Reaction Mechanism:



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Caption: General mechanism of the Reimer-Tiemann reaction.

Applications in Research and Development

5-Fluorosalicylaldehyde is a valuable precursor in the synthesis of a variety of more complex molecules with diverse applications.

Pharmaceutical and Agrochemical Synthesis

The primary application of **5-Fluorosalicylaldehyde** is as a building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][3][6]} The fluorine substituent can enhance the biological activity of the final compound.^{[1][3][6]} It is utilized in the development of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.^{[1][3][6]}

Coordination Chemistry and Catalysis

5-Fluorosalicylaldehyde can be used to synthesize Schiff base ligands. These ligands, upon complexation with metal ions such as copper(II), form coordination complexes that are investigated for their catalytic activity and biological properties, including their interaction with DNA and serum albumins.[2]

Materials Science

In the field of materials science, **5-Fluorosalicylaldehyde** and its derivatives are used in the development of fluorescent probes for biological imaging.[1][6] The fluorophore's properties can be fine-tuned by chemical modification. It is also used to modify polymers to enhance their thermal stability and chemical resistance.[1][6]

Safety and Handling

5-Fluorosalicylaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation, and may cause respiratory irritation.[4] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluorosalicylaldehyde is a fundamentally important and versatile fluorinated building block with significant applications in drug discovery, materials science, and organic synthesis. The synthetic routes outlined in this guide provide a foundation for its preparation in a laboratory setting. As research into fluorinated organic compounds continues to expand, the utility of **5-Fluorosalicylaldehyde** as a key intermediate is expected to grow, enabling the development of novel molecules with enhanced properties and functions.

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